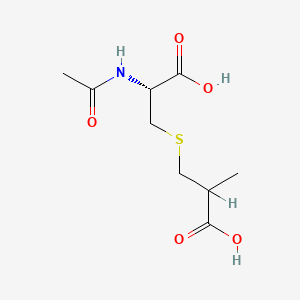

N-Acetyl-S-(2-carboxypropyl)cysteine

Description

Contextualization as a Mercapturic Acid Conjugate

N-Acetyl-S-(2-carboxypropyl)cysteine is classified as a mercapturic acid. Mercapturic acids are N-acetylcysteine S-conjugates that are typically excreted in the urine as the final products of the mercapturic acid pathway. This pathway is a crucial mechanism for the detoxification of a wide array of electrophilic compounds, which can be either foreign substances (xenobiotics) or endogenous molecules. The formation of mercapturic acids renders these electrophiles more water-soluble, facilitating their elimination from the body and thereby protecting cellular macromolecules like DNA, RNA, and proteins from their potentially damaging effects.

The general structure of a mercapturic acid involves an N-acetylcysteine moiety linked via its sulfur atom to the electrophilic compound or its metabolite. In the case of this compound, the N-acetylcysteine is conjugated to a 2-carboxypropyl group.

Significance within Cysteine Conjugate Metabolism

The significance of this compound lies in its role as a biomarker for exposure to specific industrial chemicals, particularly methacrylates. For instance, it has been identified as a urinary metabolite following the administration of methyl methacrylate (B99206) in rats. nih.gov The formation of this mercapturic acid is a clear indicator that the parent compound has undergone metabolic processing through the mercapturic acid pathway.

The metabolic journey to this compound begins with the conjugation of the xenobiotic, such as a methacrylate ester, with glutathione (B108866). This initial step is often catalyzed by glutathione S-transferases. The resulting glutathione conjugate is then sequentially broken down by enzymes, including γ-glutamyltranspeptidase and dipeptidases, to form the corresponding cysteine conjugate, S-(2-carboxypropyl)cysteine. The final step in the formation of the mercapturic acid is the N-acetylation of the cysteine conjugate, a reaction catalyzed by cysteine S-conjugate N-acetyltransferase.

The study of this compound and its precursor, S-(2-carboxypropyl)glutathione, helps to elucidate the metabolic pathways of xenobiotics like methacrylates. nih.gov It also highlights the competition between different metabolic routes, such as hydrolysis by carboxylesterases versus conjugation with glutathione.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its role as a urinary biomarker for exposure to industrially significant methacrylates. These studies are crucial for occupational health and toxicology, as they provide a non-invasive method to assess the internal dose of potentially harmful chemicals.

A key research trajectory has been the investigation of factors that influence the extent of its formation and excretion. For example, studies have explored how the inhibition of other metabolic pathways, such as hydrolysis by carboxylesterases, can impact the amount of this compound produced.

One pivotal study in this area was conducted by Delbressine et al. (1981), which not only identified this compound as a urinary metabolite of methyl methacrylate in rats but also quantified its excretion under different conditions. This research demonstrated that the inhibition of carboxylesterases by tri-o-tolyl phosphate (B84403) significantly increased the excretion of thioethers derived from methyl methacrylate, with this compound being a key component. nih.gov

The table below summarizes the key findings from this study, illustrating the impact of carboxylesterase inhibition on the excretion of thioethers, including this compound, following administration of various acrylates to rats.

| Administered Compound | Dose (mmol/kg) | Treatment | Thioether Excretion (% of dose) | Key Finding |

| Methyl acrylate | 0.14 | None | 6.6 ± 0.6 | Baseline excretion of thioethers. |

| Methyl acrylate | 0.14 | Tri-o-tolyl phosphate | 40.6 ± 2.1 | Inhibition of carboxylesterases significantly increases thioether excretion. |

| Methyl methacrylate | 0.14 | None | 0.0 | No detectable thioether excretion at this dose without inhibitor. |

| Methyl methacrylate | 0.14 | Tri-o-tolyl phosphate | 11.0 ± 3.3 | Inhibition of carboxylesterases reveals the glutathione conjugation pathway. |

| Methyl crotonate | 0.14 | None | 2.0 ± 0.6 | Baseline excretion of thioethers. |

| Methyl crotonate | 0.14 | Tri-o-tolyl phosphate | 16.0 ± 2.0 | Inhibition of carboxylesterases enhances thioether excretion. |

| Data from Delbressine et al., 1981 nih.gov |

Future research may focus on developing more sensitive analytical methods for the detection and quantification of this compound in human samples to better assess occupational and environmental exposure to methacrylates. Further studies could also explore the potential toxicological implications of the formation of this metabolite.

The Biochemical Journey of this compound: Formation and Metabolism

This compound is a mercapturic acid, a class of compounds representing the final products of a critical detoxification process in the body known as the mercapturic acid pathway. This pathway is essential for neutralizing and eliminating a wide array of electrophilic compounds, both of foreign (xenobiotic) and internal (endobiotic) origin. The formation of this compound is a multi-step enzymatic cascade that begins with the versatile antioxidant glutathione and systematically modifies it to produce a water-soluble, excretable end product.

Structure

3D Structure

Properties

CAS No. |

73614-35-4 |

|---|---|

Molecular Formula |

C9H15NO5S |

Molecular Weight |

249.29 g/mol |

IUPAC Name |

3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid |

InChI |

InChI=1S/C9H15NO5S/c1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t5?,7-/m0/s1 |

InChI Key |

NCVHUCCOTCVUCB-MSZQBOFLSA-N |

SMILES |

CC(CSCC(C(=O)O)NC(=O)C)C(=O)O |

Isomeric SMILES |

CC(CSC[C@@H](C(=O)O)NC(=O)C)C(=O)O |

Canonical SMILES |

CC(CSCC(C(=O)O)NC(=O)C)C(=O)O |

Synonyms |

N-acetyl-S-(2-carboxypropyl)cysteine NACPC |

Origin of Product |

United States |

Analytical Methodologies for the Characterization and Quantification of N Acetyl S 2 Carboxypropyl Cysteine

Advanced Chromatographic Techniques for Separation

Chromatographic methods are fundamental to the analytical workflow for NA-S-2-CPC, enabling its separation from other potentially interfering compounds present in biological samples. The choice of technique and its specific parameters are critical for achieving the necessary resolution and sensitivity.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) stands out for its enhanced resolution, speed, and sensitivity in analyzing metabolites like NA-S-2-CPC. This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising efficiency. In the analysis of metabolites related to certain metabolic disorders, UHPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) for quantitative determination. bohrium.com This combination provides a powerful tool for accurately measuring the levels of NA-S-2-CPC and related compounds in urine, aiding in the investigation of metabolic pathways. researchgate.netbohrium.com For example, a Dionex Ultimate 3000 UHPLC system has been successfully used in such applications, demonstrating the robustness of this technology. researchgate.net

Reversed-Phase Liquid Chromatography (RPLC) Principles

Reversed-Phase Liquid Chromatography (RPLC) is a widely used mode of HPLC for the separation of a broad range of non-polar and moderately polar analytes. The principle of RPLC relies on a non-polar stationary phase (commonly C8 or C18) and a polar mobile phase. Analytes are separated based on their hydrophobicity; more hydrophobic compounds are retained longer on the column.

For polar compounds like NA-S-2-CPC, which contains two carboxyl groups and an acetylated amine, careful optimization of the mobile phase is required. This typically involves using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. The gradient elution, where the proportion of the organic solvent is increased over time, is a common strategy to elute compounds with a wide range of polarities, ensuring that NA-S-2-CPC is effectively separated from other urinary constituents.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

While standard HPLC with UV detection can be used, the analysis of NA-S-2-CPC greatly benefits from more specialized and sensitive detection methods, primarily mass spectrometry. nih.gov The coupling of HPLC with a mass spectrometer (LC-MS) provides high selectivity and allows for the confident identification and quantification of the target analyte, even at low concentrations. researchgate.net In some contexts, older methods for related compounds have utilized Gas Chromatography-Mass Spectrometry (GC-MS), which requires derivatization of the analyte to increase its volatility. nih.gov However, LC-based methods are generally preferred for NA-S-2-CPC as they typically require less sample preparation and are better suited for non-volatile and thermally labile compounds.

Mass Spectrometric Approaches for Detection and Identification

Mass spectrometry (MS) is the cornerstone of modern analytical methods for NA-S-2-CPC, offering unparalleled sensitivity and specificity. It is almost always used in conjunction with a chromatographic separation step (LC-MS).

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves two stages of mass analysis. In the first stage, the precursor ion corresponding to the mass of NA-S-2-CPC is selected. This isolated ion is then fragmented, and the resulting product ions are analyzed in the second stage. This process provides a highly specific "fingerprint" for the molecule, which is invaluable for both structural confirmation and quantification.

The quantitative analysis is typically performed in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This method is highly sensitive and selective, minimizing interferences from the complex sample matrix. researchgate.net Quantitative UPLC-MS/MS analysis has been successfully applied to measure NA-S-2-CPC levels in urine for studies on inborn errors of metabolism. bohrium.com

| Parameter | Description | Source |

| Technique | UPLC-MS/MS | bohrium.com |

| Application | Quantitative determination of NA-S-2-CPC in urine. | bohrium.com |

| Significance | Allows for precise measurement to identify metabolite abnormalities in metabolic disorders. | bohrium.com |

Electrospray Ionization (ESI) Interface for Mass Spectrometry

Electrospray Ionization (ESI) is the most common ionization technique used to interface liquid chromatography with mass spectrometry for the analysis of polar and non-volatile compounds like NA-S-2-CPC. researchgate.net ESI generates gas-phase ions from the liquid eluent by applying a high voltage to a capillary, creating a fine spray of charged droplets. As the solvent evaporates from the droplets, the analyte ions are released into the gas phase and can be guided into the mass analyzer.

ESI can be operated in either positive or negative ion mode. For a molecule like NA-S-2-CPC with two carboxylic acid groups, negative ion mode is often preferred as the carboxyl groups readily deprotonate to form [M-H]⁻ ions. Analysis in both positive (4 kV) and negative (-3.5 kV) modes has been reported to ensure comprehensive metabolite profiling. researchgate.net The choice of ionization mode and the optimization of ESI parameters, such as capillary temperature and gas flow rates, are critical for achieving maximum sensitivity. researchgate.net

| Parameter | Setting | Source |

| Ionization Mode | ESI switching between positive and negative modes | researchgate.net |

| Positive Voltage | 4 kV | researchgate.net |

| Negative Voltage | -3.5 kV | researchgate.net |

| Capillary Temperature | 300°C | researchgate.net |

| Sheath Gas Flow Rate | 50 (arbitrary units) | researchgate.net |

| Auxiliary Gas Flow Rate | 20 (arbitrary units) | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the definitive identification of N-Acetyl-S-(2-carboxypropyl)cysteine. Unlike nominal mass instruments, HRMS analyzers, such as Time-of-Flight (TOF) or Orbitrap systems, provide mass measurements with high accuracy and precision, typically to within 5 parts per million (ppm). This capability is crucial for determining the elemental composition of the compound and distinguishing it from other molecules with the same nominal mass.

The precise theoretical monoisotopic mass of this compound (C9H15NO5S) is calculated to be 249.06709375 Da. nih.gov HRMS analysis verifies the presence of the compound by measuring its mass-to-charge ratio (m/z) and comparing it to this theoretical value. The high resolving power of these instruments allows for the separation of the isotopic peaks, further confirming the compound's elemental formula. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) have been effectively used to characterize related N-acetyl-L-cysteine derivatives, underscoring the utility of HRMS in elucidating the chemical compositions of complex samples. rsc.org

| Property | Value | Source |

| Chemical Formula | C9H15NO5S | nih.gov |

| Theoretical Monoisotopic Mass | 249.06709375 Da | nih.gov |

| Nominal Mass | 249 g/mol | nih.gov |

Targeted Chromatographic-Mass Spectrometric Strategies

For the quantification of this compound, targeted strategies combining liquid chromatography (LC) with tandem mass spectrometry (MS/MS) are the methods of choice due to their superior sensitivity and selectivity. A typical approach involves Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. nih.gov

In an MRM experiment, the first quadrupole of the mass spectrometer is set to isolate the precursor ion (the molecular ion, [M+H]⁺, or adduct of the target analyte). This isolated ion is then fragmented in a collision cell, and a second quadrupole is set to monitor for a specific, characteristic fragment ion, known as the product ion. The transition from the precursor ion to the product ion is highly specific to the analyte's structure.

For this compound, a hypothetical MRM transition could be designed based on its structure. For the related compound N-acetylcysteine, a transition of m/z 164 → 122 has been utilized. nih.gov A similar strategy would be developed for this compound, likely involving the selection of its protonated molecule at m/z 250.07 as the precursor ion and identifying a stable product ion after fragmentation. The chromatographic step, often using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is critical for separating the analyte from matrix components before it enters the mass spectrometer, thereby reducing ion suppression and improving quantification accuracy. rsc.org

Detection and Quantification in Biological Matrices for Research Purposes

Analysis in Urine for Metabolic Studies

This compound and its structural analogs are recognized as important metabolites in toxicological and metabolic research. The analysis of these compounds in urine is a non-invasive method to assess exposure to certain xenobiotics or to study endogenous metabolic pathways. For instance, the related compound S-(2-carboxyethyl)-l-cysteine (β-CEC) is found in the urine of individuals exposed to acrylamide. nih.gov Similarly, urinary measurement of N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA), a major metabolite of acrylamide, is used to estimate dietary intake and exposure. nih.gov

These studies establish a strong precedent for analyzing this compound in urine as a potential biomarker. nih.gov Its presence could signify metabolic processing of specific precursor compounds. Research has identified related cysteine adducts, such as S-(2-Carboxypropyl)-L-cysteine, as urinary metabolites that may serve as markers for certain metabolic disorders. medchemexpress.commedchemexpress.com Therefore, the development of robust analytical methods for urinary this compound is essential for metabolic profiling and biomarker discovery.

Considerations for Sample Preparation and Matrix Effects

The analysis of this compound in biological matrices like urine or plasma requires careful sample preparation to remove interfering substances. A common initial step is protein precipitation, for which agents like trichloroacetic acid have been shown to significantly enhance extraction recovery for similar analytes. nih.gov This is often followed by solid-phase extraction (SPE) to further clean the sample and concentrate the analyte.

Matrix effects are a significant challenge in LC-MS/MS analysis, where co-eluting endogenous components from the biological sample can interfere with the ionization of the target analyte. researchgate.netcrimsonpublishers.com This can lead to either ion suppression or enhancement, causing underestimation or overestimation of the analyte's concentration, respectively. crimsonpublishers.com To mitigate these effects, chromatographic conditions must be optimized to achieve separation from interfering matrix components. However, the most effective strategy to correct for matrix effects is the use of a stable isotope-labeled internal standard. researchgate.netcrimsonpublishers.com

Utilization of Isotope-Labeled Internal Standards for Quantification

The use of stable isotope-labeled (SIL) internal standards is considered the gold standard for quantitative bioanalysis by mass spectrometry. researchgate.netcrimsonpublishers.com For this compound, an ideal internal standard would be the same molecule but with one or more atoms (e.g., ¹²C, ¹H) replaced by a heavy isotope (e.g., ¹³C, ²H/D). A deuterated form, n-acetyl-s-2-carboxypropyl-l-cysteine-d3, is available for this purpose. medchemexpress.com

A SIL internal standard exhibits nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. researchgate.net Because it is added to the sample at a known concentration at the beginning of the workflow, any loss of analyte during sample preparation or any signal fluctuation due to matrix effects will be mirrored by the internal standard. By calculating the ratio of the analyte's mass spectrometer signal to the internal standard's signal, accurate and precise quantification can be achieved. While deuterium-labeled standards are common, standards labeled with ¹³C or ¹⁵N are often preferred as they are less likely to exhibit chromatographic separation from the unlabeled analyte, a phenomenon that can sometimes occur with deuterated compounds. researchgate.netcrimsonpublishers.com

Validation Parameters in this compound Analytical Research

Before an analytical method for this compound can be used for research, it must undergo rigorous validation to ensure its reliability. Validation demonstrates that the method is suitable for its intended purpose. Key parameters, often established following guidelines from bodies like the International Council for Harmonisation (ICH), include:

Linearity and Range : The method's ability to produce results that are directly proportional to the concentration of the analyte in samples. This is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (r²) of the calibration curve, which should be close to 1.0. researchgate.netnih.gov

Accuracy : The closeness of the measured concentration to the true value. It is often expressed as the percentage of recovery of a known amount of analyte spiked into the matrix. researchgate.net

Precision : The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), and is usually expressed as the relative standard deviation (%RSD). researchgate.net

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Selectivity/Specificity : The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Recovery : The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. researchgate.net

The following table summarizes typical acceptance criteria for these validation parameters based on published methods for similar compounds. researchgate.net

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 85-115% (or 80-120% at LLOQ) |

| Precision (%RSD) | ≤ 15% (or ≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

Analytical Specificity and Selectivity

Analytical specificity refers to the ability of a method to measure the analyte of interest unequivocally in the presence of other components that may be expected to be present. Selectivity is a measure of how capable the method is of distinguishing the analyte from other substances. For this compound, this involves separation from other endogenous thiols, its own oxidation products, and other related metabolites.

High-performance liquid chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a cornerstone technique for achieving specificity and selectivity. The choice of stationary phase, mobile phase composition, and detector is critical. For instance, a C18 column is commonly used to separate NAC and its derivatives based on their hydrophobicity. insights.bioinsights.bio

A significant challenge in the analysis of thiol-containing compounds like this compound is their propensity for oxidation. The primary oxidation product is the corresponding disulfide, which for N-acetylcysteine is N,N'-diacetyl-L-cystine. insights.biopcdn.co Analytical methods must be able to separate the reduced form from the oxidized form to provide an accurate measure of the compound in its original state. To prevent oxidation during sample preparation and analysis, reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are often added. pcdn.co

The specificity of HPLC methods can be enhanced by using specific detectors. While UV detection at a low wavelength (around 212 nm) can be used, its selectivity may be limited due to interference from other co-eluting compounds. insights.bioinsights.bioajpp.in Fluorescence detection, after derivatization with a fluorogenic reagent like N-(1-pyrenyl)maleimide (NPM), offers significantly improved selectivity and sensitivity. psu.edu

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), provides the highest degree of specificity and selectivity. By monitoring for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragmentation patterns (in MS/MS), it is possible to unambiguously identify and quantify the analyte even in complex biological matrices like urine or plasma. nih.gov

A stability-indicating RP-HPLC method developed for N-acetylcysteine (NAC) and its oxidized form, N,N'-diacetyl-L-cystine (Di-NAC), demonstrates the principles of achieving analytical specificity. The method was validated to be specific, showing no interference from formulation excipients. ajpp.in Such a method could be adapted for this compound, ensuring that the analytical signal is solely from the compound of interest.

Table 1: Chromatographic Conditions for the Analysis of a Related Compound (N-Acetylcysteine)

| Parameter | Condition | Reference |

| Column | C18 (YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm) | insights.bioinsights.bio |

| Mobile Phase | Acetonitrile and water (4:96 v/v) with 0.1% TFA | insights.bioinsights.bio |

| Flow Rate | 1.0 ml/min | insights.bioinsights.bio |

| Detection | UV at 212 nm | insights.bioinsights.bio |

| Injection Volume | 20 µl | insights.bioinsights.bio |

| Column Temperature | 25 °C | insights.bioinsights.bio |

Sensitivity and Limits of Detection (LOD)

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions.

For this compound, the required sensitivity and LOD depend on the intended application, such as therapeutic monitoring or biomarker quantification. As with specificity, the analytical technique and detector play a crucial role in determining these parameters.

RP-HPLC methods with UV detection can achieve LODs in the microgram per milliliter (µg/mL) range. A stability-indicating RP-HPLC method for NAC and its oxidized form, N,N'-diacetyl-L-cystine, reported an LOD of 0.0001 mg/mL (or 0.1 µg/mL) for NAC. insights.bioinsights.bio

For higher sensitivity, fluorescence detection following derivatization is employed. An HPLC method for NAC using N-(1-pyrenyl)maleimide (NPM) as a derivatizing agent achieved a much lower limit of quantitation of 32 nM from biological samples. psu.edu The lower detection level for NAC in this method was established at 8 pmol/sample. psu.edu

Mass spectrometry-based methods generally offer the highest sensitivity. Tandem mass spectrometry (MS/MS) can achieve detection limits in the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range, making it suitable for the analysis of low-level metabolites in biological fluids.

Table 2: Reported Limits of Detection (LOD) and Quantitation (LOQ) for the Related Compound N-Acetylcysteine (NAC) and its Oxidized Form

| Compound | Method | LOD | LOQ | Reference |

| N-Acetylcysteine (NAC) | RP-HPLC-UV | 0.0001 mg/mL | 0.00018 mg/mL | insights.bioinsights.bio |

| N,N'-Diacetyl-L-cystine (Di-NAC) | RP-HPLC-UV | 0.00015 mg/mL | 0.00045 mg/mL | insights.bioinsights.bio |

| N-Acetylcysteine (NAC) | HPLC-Fluorescence (NPM derivatization) | 8 pmol/sample | 32 nM | psu.edu |

Role of N Acetyl S 2 Carboxypropyl Cysteine in Biological Systems

Contribution to Endogenous Detoxification Pathways

The primary recognized role of N-Acetyl-S-(2-carboxypropyl)cysteine is as a metabolite within the mercapturic acid pathway. This pathway is a major route for the biotransformation and detoxification of a wide array of electrophilic compounds, both of foreign (xenobiotic) and internal (endobiotic) origin. tandfonline.comnih.gov

Conjugation Mechanisms in Xenobiotic Biotransformation

The formation of this compound is the final step in a multi-stage detoxification process designed to render potentially harmful compounds more water-soluble and easily excretable. wikipedia.org This pathway, known as the mercapturic acid pathway, involves the sequential enzymatic modification of a target substance. tandfonline.comnih.gov

The process begins when an electrophilic compound is conjugated with the endogenous antioxidant tripeptide, glutathione (B108866) (GSH). wikipedia.org This reaction is typically catalyzed by glutathione S-transferase enzymes. The resulting glutathione S-conjugate then undergoes sequential hydrolysis where the glutamate (B1630785) and glycine (B1666218) residues are cleaved off by enzymes such as γ-glutamyltransferases and dipeptidases. tandfonline.comwikipedia.org This leaves a cysteine S-conjugate.

Specifically, this compound is known to be a metabolite of S-(2-Carboxypropyl)glutathione. targetmol.com Following the removal of glutamate and glycine to form S-(2-carboxypropyl)cysteine, the final step is the N-acetylation of the cysteine residue, which produces this compound. wikipedia.orgunav.edu

Facilitation of Excretion of Conjugated Substances

The N-acetylation that forms mercapturic acids like this compound is crucial for detoxification as it generally prepares the conjugated substance for efficient removal from the body. wikipedia.org This final modification increases the polarity and water solubility of the xenobiotic metabolite. Several renal transport systems are responsible for the urinary elimination of mercapturic acids. nih.gov

The detection of these compounds in urine serves as a reliable indicator of exposure to the parent substance. nih.govwikipedia.org In line with this, this compound has been identified as a metabolite in human urine following the consumption of black garlic. unav.edu Its precursor, S-(2-carboxypropyl)-L-cysteine, is also a known urinary metabolite. targetmol.commedchemexpress.com

Interactions with Cellular Enzymes and Proteins

Beyond its role in detoxification, this compound has been shown to interact with key cellular proteins, thereby influencing fundamental biological processes.

Modulation of Enzyme Activities by this compound

Research has identified a significant interaction between a salt form of this compound and a critical family of cell cycle-regulating enzymes. The disodium (B8443419) salt of N-Acetyl-S-(2-carboxypropyl)-L-cysteine has been characterized as an analog of a human kinase inhibitor. Specifically, it has been demonstrated to inhibit cyclin-dependent kinases (CDKs). CDKs are central to controlling cell cycle progression, and their inhibition is a key target in cancer therapy. nih.govmerckmillipore.com

Influence on Metabolic Pathways and Molecular Targets

The inhibition of cyclin-dependent kinases by N-Acetyl-S-(2-carboxypropyl)-L-cysteine has profound implications for cellular metabolic pathways, particularly those related to cell growth and proliferation. By blocking the activity of CDKs, this compound can induce apoptosis (programmed cell death) in cancer cells. This action suggests that it may disrupt the protein synthesis and cell division machinery upon which tumor cells rely for their growth. This has positioned N-Acetyl-S-(2-carboxypropyl)-L-cysteine as a compound of interest in oncological research.

Involvement in Organosulfur Compound Metabolism

As a sulfur-containing amino acid derivative, this compound is intrinsically part of the broader network of organosulfur compound metabolism. phytohub.eu Its presence has been reported in plants of the Brassica genus and in garlic, both of which are known for their rich and complex profiles of organosulfur compounds. unav.edunih.govphytohub.eu

The metabolic fate of this compound itself is part of this network. In humans, it is recognized as a metabolite derived from S-(2-carboxypropyl)-L-cysteine, a compound found in black garlic, with the N-acetylation step likely occurring in the liver and kidney. unav.edu The biosynthesis of its precursor, S-2-carboxypropyl cysteine, can originate from the amino acid valine, which is first converted to methacrylic acid and then conjugated with glutathione to form S-2-carboxypropyl glutathione. spandidos-publications.com This highlights the interconnection between amino acid metabolism and the formation of specific organosulfur compounds. The cysteine component itself is a central hub in sulfur metabolism, and its conjugates can be subject to further enzymatic processing in various pathways. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H15NO5S | nih.gov |

| Molecular Weight | 249.29 g/mol | nih.gov |

| IUPAC Name | 3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid | nih.gov |

| CAS Number | 73614-35-4 | nih.gov |

Table 2: Investigated Biological Activities of this compound

| Activity | Finding | Biological Pathway Affected |

|---|---|---|

| Enzyme Inhibition | Inhibits cyclin-dependent kinases (CDKs). | Cell Cycle Regulation |

| Cellular Process | Induces apoptosis in cancer cells. | Cell Proliferation and Survival |

| Metabolic Role | End-product of the mercapturic acid pathway. | Xenobiotic Detoxification |

Formation from Organosulfur Compounds in Plant Metabolism (e.g., Allium species)

The biosynthesis of the precursors to this compound is rooted in the sulfur assimilation pathways of Allium species, such as garlic (Allium sativum). cabidigitallibrary.org The foundational steps involve the creation of S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are the odorless, non-protein sulfur amino acids that give these plants their characteristic flavor and potential health benefits upon tissue damage. rsc.org

A key intermediate in this process is S-2-carboxypropyl cysteine. One of the proposed biosynthetic routes for related sulfur compounds in garlic involves the initial formation of S-2-carboxypropyl glutathione. nih.govspandidos-publications.com This molecule is thought to be produced from the reaction of glutathione with methacrylic acid, which can be derived from the amino acid valine. spandidos-publications.com Subsequently, the elimination of glycine and glutamic acid from S-2-carboxypropyl glutathione yields S-2-carboxypropyl cysteine. nih.govspandidos-publications.com This cysteine derivative serves as a crucial branching point in the metabolic cascade of garlic's organosulfur compounds.

Pathways related to Garlic Organosulfur Compounds

Following the consumption of garlic, its complex organosulfur compounds undergo extensive metabolism in the body. S-(2-carboxypropyl)-L-cysteine, formed within the garlic plant, is absorbed and further processed. nih.gov Studies involving the analysis of metabolites after the ingestion of black garlic have identified this compound (NACPC) in human urine. nih.gov This indicates that S-(2-carboxypropyl)-L-cysteine is a direct precursor to NACPC. nih.gov

The metabolic conversion likely involves N-acetylation, a common detoxification and biotransformation pathway in the liver and kidneys. nih.gov This process is analogous to the metabolism of other cysteine conjugates, where an acetyl group is transferred to the amino group of the cysteine residue. nih.gov Specifically, cysteine-S-conjugate N-acetyltransferase is the enzyme responsible for the N-acetylation of L-cysteine conjugates to form mercapturic acids, a class of compounds to which NACPC belongs. spandidos-publications.com The detection of NACPC as a urinary metabolite confirms its place in the metabolic fate of garlic-derived organosulfur compounds in humans. nih.gov

| Compound Name | Role in Pathway |

| Glutathione | Initial tripeptide that reacts with methacrylic acid. spandidos-publications.com |

| S-2-carboxypropyl glutathione | Intermediate formed from glutathione. nih.govspandidos-publications.com |

| S-(2-carboxypropyl)-L-cysteine | Direct precursor to NACPC, formed by the degradation of S-2-carboxypropyl glutathione. nih.govspandidos-publications.comnih.gov |

| This compound (NACPC) | End-metabolite formed by the N-acetylation of S-(2-carboxypropyl)-L-cysteine. nih.gov |

Implications for Sulfur Homeostasis and Metabolism

The structure of this compound, as an N-acetylated cysteine derivative, suggests its potential involvement in sulfur homeostasis. Cysteine is a central molecule in sulfur metabolism, serving as the primary source of sulfur for the synthesis of essential biomolecules, including glutathione and iron-sulfur (Fe-S) clusters. cabidigitallibrary.orgmdpi.com

N-acetyl-L-cysteine (NAC), a closely related compound, is known to influence sulfur metabolism significantly. mdpi.com NAC can increase the activity of 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST), an enzyme that plays a role in L-cysteine desulfuration and the production of sulfane sulfur. mdpi.com Sulfane sulfur species are reactive forms of sulfur that are crucial for various physiological processes, including the modification of proteins and antioxidant defense. mdpi.comnih.gov Given that NACPC shares the core N-acetylated cysteine structure, it could potentially interact with similar enzymatic pathways, thereby contributing to the cellular pool of bioavailable sulfur and influencing the activities of sulfurtransferases.

Contributions to Cellular Defense Mechanisms (General Biochemical Role)

The biochemical framework of this compound strongly implies a role in cellular defense, primarily through antioxidant mechanisms. This function is largely extrapolated from the well-documented activities of N-acetylcysteine (NAC). nih.gov NAC is widely recognized as a potent antioxidant and cytoprotectant. nih.govresearchgate.net

The protective effects of NAC are multifaceted. It serves as a precursor for the amino acid L-cysteine, which is often the rate-limiting substrate for the synthesis of glutathione (GSH). nih.gov Glutathione is a major endogenous antioxidant, critical for neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. nih.gov Furthermore, recent research has shown that NAC functions as a fast-acting antioxidant by promoting the intracellular production of hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which have direct scavenging capabilities. nih.gov

As a derivative of cysteine, this compound can be hypothesized to contribute to these defense mechanisms. Its metabolism could potentially release a cysteine moiety, thereby supporting the glutathione system. Its structural similarity to NAC suggests it may also participate in pathways that generate protective sulfane sulfur, thus helping to mitigate oxidative stress within the cell. nih.govnih.gov

Research Synthesis and Derivatization of N Acetyl S 2 Carboxypropyl Cysteine

Laboratory Synthesis Strategies for N-Acetyl-S-(2-carboxypropyl)cysteine

The primary route for synthesizing NACPC involves the alkylation of the sulfhydryl group of N-Acetyl-L-cysteine. This is achieved through nucleophilic substitution or conjugate addition reactions.

N-Acetyl-L-cysteine serves as an excellent nucleophile, particularly its thiol group (-SH). nih.gov In its deprotonated thiolate form (S-), its nucleophilicity is significantly enhanced, making it highly reactive towards electrophilic carbon centers. tandfonline.com This reactivity is the basis for its alkylation. The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2), where the sulfur atom attacks an electrophilic carbon, displacing a leaving group. tandfonline.com This direct approach is efficient for creating the core structure of NACPC.

The choice of the carboxypropylating agent is critical as it provides the three-carbon chain with a terminal carboxyl group. Two common classes of reagents are used for this purpose.

Michael Addition with α,β-Unsaturated Carbonyls: Reagents like methacrylic acid or its esters can be used. The reaction proceeds via a Michael-type conjugate addition. The nucleophilic thiol of NAC attacks the β-carbon of the unsaturated acid, leading to the formation of the S-carboxypropyl linkage. A similar, well-documented synthesis involves the reaction of L-cysteine with acrylic acid to form S-(2-carboxyethyl)-l-cysteine, which follows the same chemical principle. nih.gov

SN2 Reaction with Halogenated Propionic Acids: 2-Bromopropionic acid is a suitable substrate for this reaction. chegg.com The thiol group of NAC attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the thioether bond. nih.govnih.gov This method provides a direct and predictable way to form the desired product.

Table 1: Common Carboxypropylating Agents and Reaction Types

| Carboxypropylating Agent | Chemical Structure | Reaction Type with NAC |

| Methacrylic Acid | CH₂=C(CH₃)COOH | Michael Addition |

| 2-Bromopropionic Acid | CH₃CH(Br)COOH | Nucleophilic Substitution (SN2) |

Optimization of Reaction Conditions for Research Scale Synthesis

To maximize the yield and purity of NACPC on a research scale, careful control over reaction parameters is essential.

The efficiency of the synthesis is highly dependent on pH and temperature.

pH Control: The reaction rate is strongly influenced by the pH of the medium. The nucleophilicity of the thiol group in NAC is greatest in its anionic thiolate form (S⁻). tandfonline.com The pKa of the thiol group in NAC is approximately 9.5. nih.gov Therefore, conducting the synthesis under basic conditions (pH > 8) ensures a significant concentration of the more reactive thiolate species, which accelerates the rate of nucleophilic attack. Published procedures for analogous syntheses often include a base like sodium hydroxide (B78521) to facilitate this deprotonation. nih.gov

Temperature Control: Many enzymatic and chemical reactions involving proteins and amino acids are temperature-sensitive. ncert.nic.in For the synthesis of NAC derivatives, reactions are often performed at room temperature over an extended period (e.g., overnight) to ensure completion without promoting side reactions or degradation of the product. nih.gov High temperatures can denature proteins and may lead to unwanted byproducts in the synthesis of amino acid derivatives. ncert.nic.in

Table 2: Optimized Parameters for NACPC Synthesis

| Parameter | Optimal Condition | Rationale |

| pH | > 8.0 | Maximizes the concentration of the highly nucleophilic thiolate (S⁻) species of NAC. tandfonline.comnih.gov |

| Temperature | Room Temperature (approx. 20-25°C) | Prevents degradation and minimizes side reactions, allowing for a controlled reaction. nih.gov |

| Molar Ratio | Slight excess of carboxypropylating agent | Drives the reaction to completion and maximizes the conversion of NAC. nih.gov |

| Reaction Time | 12-72 hours | Allows sufficient time for the reaction to proceed to completion at room temperature. nih.gov |

While the thiol group is the intended site of reaction in this specific synthesis, in more complex chemical processes like solid-phase peptide synthesis (SPPS), protecting the highly reactive thiol group is crucial to prevent undesired side reactions. rsc.orgbachem.com

Thiol Group Protection: Common protecting groups for cysteine's thiol include Trityl (Trt), Acetamidomethyl (Acm), and diphenylmethyl (Dpm). researchgate.netresearchgate.net These groups are designed to be stable during peptide chain elongation and can be selectively removed later. bachem.com For the direct synthesis of NACPC from NAC, a protecting group strategy is generally unnecessary as the thiol is the desired reactive site.

Yield Optimization: Beyond pH and temperature control, yield can be optimized by using a slight molar excess of the carboxypropylating agent to ensure the complete consumption of NAC. nih.gov Following the reaction, the product is often isolated and purified by adjusting the pH to its isoelectric point, causing it to precipitate out of the solution. Further purification can be achieved through recrystallization. nih.gov

Table 3: Common Thiol Protecting Groups in Peptide Chemistry

| Protecting Group | Abbreviation | Common Cleavage Condition |

| Trityl | Trt | Acidolysis (e.g., TFA) bachem.com |

| Acetamidomethyl | Acm | Mercuric acetate (B1210297) or Iodine bachem.comresearchgate.net |

| Diphenylmethyl | Dpm | Acid-labile researchgate.net |

Preparation of Labeled this compound for Tracer Studies

For metabolic and pharmacokinetic studies, isotopically labeled versions of NACPC are invaluable as tracers. The synthesis of labeled NACPC involves incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule. This is typically achieved by using a labeled precursor in one of the established synthesis routes.

The strategy involves performing the synthesis as described in section 5.1, but with one of the starting materials being isotopically enriched. For example, N-acetyl-s-2-carboxypropyl-l-cysteine-d3 is a deuterated version available for research purposes. medchemexpress.com

Table 4: Strategies for Isotopic Labeling of NACPC

| Labeled Precursor | Resulting Labeled Product | Isotope Position |

| N-Acetyl-d₃-L-cysteine | N-Acetyl-d₃-S-(2-carboxypropyl)cysteine | On the acetyl group |

| 2-Bromopropionic-d₃-acid | N-Acetyl-S-(2-carboxypropyl-d₃)cysteine | On the methyl group of the propyl chain |

| ¹³C-labeled Methacrylic Acid | N-Acetyl-S-(2-¹³C-carboxypropyl)cysteine | Within the carboxypropyl moiety |

Deuterium Labeled Variants for Metabolic Tracing

Deuterium-labeled compounds are invaluable tools in metabolic research, allowing for the tracing of the metabolic fate of a compound in biological systems without altering its chemical properties. A deuterium-labeled variant of this compound, specifically N-acetyl-s-2-carboxypropyl-l-cysteine-d3, is commercially available, indicating its use in such studies. medchemexpress.com The presence of deuterium atoms allows for the differentiation of the administered compound from its endogenous counterparts by mass spectrometry.

Furthermore, a related compound, N-(Acetyl-d3)-S-(2-carboxypropyl)-L-cysteine Ethyl Ester, is described as an intermediate in the preparation of labeled S-(2-Carboxypropyl)glutathione metabolites. pharmaffiliates.com This suggests that these deuterated analogs are employed to investigate the metabolic pathways involving this compound and its downstream products.

Metabolic tracing studies using deuterium-labeled compounds typically involve administering the labeled compound to a biological system (e.g., cell culture, animal model) and subsequently analyzing biological samples (e.g., urine, plasma, tissue extracts) by mass spectrometry to identify and quantify the labeled metabolites. For instance, a study on the metabolic formation of N-acetyl-S-2-hydroxyethyl-L-cysteine from tetradeutero-1,2-dibromoethane highlighted the power of using deuterated compounds to elucidate metabolic pathways, distinguishing between oxidation and glutathione (B108866) conjugation routes in vivo. researchgate.net A similar approach could be applied using N-acetyl-s-2-carboxypropyl-l-cysteine-d3 to understand its absorption, distribution, metabolism, and excretion.

Carbon-13 Labeled Analogs for Biochemical Investigations

Carbon-13 (¹³C) is a stable isotope of carbon that is widely used in biochemical investigations, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The incorporation of ¹³C into a molecule allows for the tracking of carbon atoms through metabolic pathways and the elucidation of molecular structures.

While specific research on the synthesis and application of ¹³C-labeled this compound is not extensively documented, the general principles of ¹³C labeling are well-established. For example, ¹³C-labeled α-amino acids can be synthesized via visible light-driven C(sp³)–H carboxylation using ¹³C-formate. chemrxiv.org Another approach involves the use of ¹³C-labeled iodoacetanilide for the covalent modification of cysteine residues in peptides for quantitative analysis by mass spectrometry. nih.gov

The commercial availability of a related compound, N-Acetyl-S-(2-carboxyethyl)cysteine-¹³C₃, suggests the feasibility of producing ¹³C-labeled this compound. medchemexpress.com Such a labeled analog could be instrumental in detailed biochemical studies, for instance, to probe the interaction of the molecule with specific enzymes or receptors. By analyzing the changes in the ¹³C NMR spectrum upon binding, information about the binding site and conformational changes can be obtained.

Derivatization for Enhanced Analytical Performance

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular analytical technique. For a compound like this compound, derivatization can be employed to enhance its detectability in techniques such as high-performance liquid chromatography (HPLC), especially when coupled with fluorescence or mass spectrometry detectors.

A common strategy for enhancing the analytical performance of N-acetylated cysteine derivatives is to target the thiol group of the cysteine precursor or the carboxyl groups of the final product. For instance, N-(1-pyrenyl)maleimide (NPM) is a fluorescent derivatizing agent that reacts with free sulfhydryl groups to form highly fluorescent adducts. sigmaaldrich.compsu.edu This method has been successfully applied to the determination of N-acetylcysteine (NAC) in biological samples, significantly improving the sensitivity and selectivity of HPLC with fluorescence detection. nih.govnih.gov The reaction involves the formation of a stable, fluorescent NAC-NPM adduct that can be easily separated and quantified. psu.edu A similar strategy could be applied to the precursor of the target compound.

For the N-acetylated compound, derivatization can target the carboxylic acid groups. This can improve chromatographic behavior and detection in mass spectrometry.

The table below summarizes potential derivatization strategies for enhancing the analytical performance of this compound and its precursors.

| Analytical Technique | Derivatization Strategy | Target Functional Group | Derivatizing Agent Example | Expected Enhancement |

| HPLC with Fluorescence Detection | Pre-column derivatization | Thiol (on precursor) | N-(1-pyrenyl)maleimide (NPM) | Increased sensitivity and selectivity |

| HPLC-Mass Spectrometry | Pre-column derivatization | Carboxyl | 2-Nitrophenylhydrazine | Improved hydrophobicity and fragmentation |

Comparative Biochemical Studies Involving N Acetyl S 2 Carboxypropyl Cysteine

Comparison with Other N-Acetyl-S-alkyl/aryl Cysteine Conjugates

Structural and Metabolic Similarities with N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA)

N-Acetyl-S-(2-carboxypropyl)cysteine (NA-S-2-CPC) and N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) are closely related mercapturic acids, sharing a common biochemical origin and structural foundation. nih.govtandfonline.com Their primary structural similarity is the N-acetyl-L-cysteine core, which is the hallmark of a mercapturic acid. The distinction lies in the alkyl chain attached to the sulfur atom: NA-S-2-CPC possesses a carboxypropyl group, whereas CEMA has a slightly shorter carboxyethyl group. nih.govnih.gov This difference is illustrated in the structural comparison below.

Structural Comparison

| Feature | This compound | N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) |

|---|---|---|

| Core Structure | N-acetyl-L-cysteine | N-acetyl-L-cysteine |

| S-Alkyl Group | 2-carboxypropyl | 2-carboxyethyl |

| Molecular Formula | C9H15NO5S | C8H13NO5S |

| Molecular Weight | 249.29 g/mol nih.gov | 235.26 g/mol nih.gov |

Metabolically, both compounds are terminal products of the mercapturic acid pathway, a critical detoxification route for electrophilic xenobiotics. tandfonline.compharmacy180.com The process begins with the enzymatic conjugation of an electrophile with the endogenous antioxidant glutathione (B108866) (GSH). wikipedia.org This initial conjugate is then catabolized, losing its glutamate (B1630785) and glycine (B1666218) residues to form a cysteine S-conjugate. The final step is the N-acetylation of the cysteine conjugate's free amino group, yielding the respective mercapturic acid, which is then typically excreted in urine. pharmacy180.comunsw.edu.au The formation of both NA-S-2-CPC and CEMA indicates exposure to α,β-unsaturated carbonyl compounds or similar reactive species that can undergo Michael addition with glutathione. nih.gov

Distinctions from Other Mercapturic Acid Metabolites

While all mercapturic acids are N-acetyl-L-cysteine S-conjugates, the chemical nature of the S-linked substituent distinguishes them and provides a molecular fingerprint of the parent electrophilic compound. nih.gov this compound is specifically a biomarker for compounds that generate a 2-carboxypropyl adduct, whereas other mercapturates point to different exposures.

For example, N-acetyl-S-phenylcysteine results from benzene (B151609) exposure, while N-acetyl-S-(2-carbamoylethyl)cysteine (AAMA) is a metabolite of acrylamide, a compound found in certain cooked foods and industrial processes. healthmatters.io Metabolites of halogenated volatile organic compounds, such as N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine from tetrachloroethene, share the same N-acetylcysteine backbone but have vastly different substituents that influence their toxicological profiles. The table below details these distinctions.

Interactive Data Table: Comparison of Mercapturic Acid Metabolites

| Mercapturic Acid Metabolite | S-Substituent | Parent Xenobiotic (Example) |

|---|---|---|

| This compound | -CH(CH₃)CH₂COOH | α,β-Unsaturated Carbonyls |

| N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) | -CH₂CH₂COOH | Acrylonitrile, Acrylates nih.gov |

| N-Acetyl-S-(2-carbamoylethyl)cysteine (AAMA) | -CH₂CH₂CONH₂ | Acrylamide healthmatters.io |

| N-Acetyl-S-(phenyl)cysteine | -C₆H₅ | Benzene |

Relationship to N-Acetyl-L-cysteine (NAC) and its Broader Metabolic Functions

The biosynthesis of this compound is fundamentally linked to the metabolic functions of N-Acetyl-L-cysteine (NAC). NAC's primary role in this context is as a pharmaceutical precursor to L-cysteine, which is the rate-limiting amino acid for the synthesis of intracellular glutathione (GSH). nih.govrsc.org

The mercapturic acid pathway is entirely dependent on the availability of GSH for the initial conjugation step that neutralizes electrophilic toxins. pharmacy180.com Exposure to high levels of xenobiotics that are metabolized via this pathway can lead to the depletion of cellular GSH stores. By providing a source of cysteine, NAC supports the replenishment of GSH, thereby maintaining the body's capacity to detoxify harmful compounds and continue producing mercapturic acids like this compound for excretion. healthmatters.io Therefore, the formation of this compound is an indicator of a functioning, GSH-dependent detoxification process, which NAC serves to support.

Stereochemical Considerations in Biosynthesis and Metabolism

The biosynthesis of this compound involves multiple stereochemical elements. The pathway begins with L-cysteine, an enantiomerically pure amino acid (R-configuration at the α-carbon), and this chirality is preserved in the final mercapturic acid product.

A new stereocenter is created at the carbon atom of the electrophile that binds to the sulfur of glutathione. In the case of this compound, this occurs at the second carbon of the propyl chain. The initial enzymatic conjugation reaction, catalyzed by glutathione S-transferases (GSTs), can proceed with stereoselectivity, leading to a specific configuration at this new chiral center. However, non-enzymatic reactions or reactions with racemic xenobiotics can result in a mixture of diastereomers. nih.gov For instance, the reaction of racemic styrene (B11656) oxide with N-acetylcysteine produces a mixture of diastereomeric mercapturic acids that can be separated chromatographically. nih.gov

As a result, this compound found in biological samples can exist as a mixture of diastereomers. The specific ratio of these diastereomers can offer insights into the mechanism of exposure and the specific enzymatic pathways involved in its formation.

Comparative Analysis of Formation Pathways across Different Biological Systems and Organisms

The mercapturic acid pathway is a highly conserved detoxification mechanism found across a vast range of species, from bacteria to plants and animals. However, significant variations exist in the activity and substrate specificity of the enzymes involved, leading to interspecies differences in metabolite profiles. nih.gov

In mammals, the liver is the principal site of mercapturic acid formation, with the kidneys playing a key role in the final N-acetylation step and subsequent excretion. unsw.edu.au Studies have shown considerable interindividual variability in the rates of mercapturic acid formation in humans, which may be attributed to genetic polymorphisms in enzymes like GSTs and N-acetyltransferases. nih.gov Differences in metabolism are also well-documented between species; for example, toxicant activation and detoxification routes can differ significantly between rodents and humans, which is why urinary mercapturates are valuable biomarkers for assessing species-specific metabolism. nih.gov

The pathway is also active in non-mammalian species. For example, it is a key route for the detoxification of isothiocyanates (plant-derived toxins) in herbivorous insects of the Drosophilidae family. oup.com Notably, this compound has been identified in plants, specifically within the Brassica genus, indicating that the necessary biochemical machinery for its synthesis exists outside the animal kingdom. nih.gov This broad distribution underscores the fundamental importance of the mercapturic acid pathway in cellular defense against electrophilic compounds across diverse biological systems.

Q & A

Q. What experimental designs are used to study the cellular permeability of this compound derivatives?

-

Methodological Answer : Caco-2 cell monolayers are employed to simulate intestinal absorption. Apparent permeability (Papp) values are calculated using the equation:

where = receiver volume, = monolayer area, and = initial concentration. Results below quantification limits require validation via spike-and-recovery experiments .

Advanced Research Questions

Q. How do conflicting data on the metabolic stability of this compound arise, and how can researchers resolve these discrepancies?

- Methodological Answer : Discrepancies often stem from interspecies differences in glutathione conjugation efficiency. To resolve this:

Q. What role does this compound play as a biomarker in mitochondrial disorders, and how is its diagnostic utility validated?

- Methodological Answer : It is a urinary biomarker for short-chain enoyl-CoA hydratase (ECHS1) deficiency. Validation steps include:

Q. How can researchers integrate clinical data on this compound excretion with preclinical models to study valine metabolism defects?

- Methodological Answer :

- Animal Models : Generate ECHS1-knockout mice and monitor urinary levels via LC-MS.

- Metabolomic Integration : Pair clinical excretion data with tissue-specific transcriptomics (e.g., liver, brain) to identify dysregulated pathways.

- Intervention Studies : Test N-acetylcysteine supplementation to restore redox balance and reduce biomarker levels .

Q. What advanced techniques are used to characterize the stereochemical properties of this compound and its diastereomers?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.